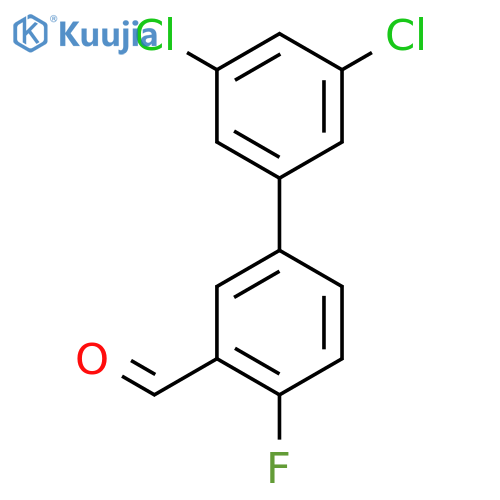

Cas no 1361690-89-2 (3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde)

1361690-89-2 structure

商品名:3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde

CAS番号:1361690-89-2

MF:C13H7Cl2FO

メガワット:269.0984852314

CID:4993829

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde

-

- インチ: 1S/C13H7Cl2FO/c14-11-4-9(5-12(15)6-11)8-1-2-13(16)10(3-8)7-17/h1-7H

- InChIKey: WEOIKUXBVFHFCQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)C1C=CC(=C(C=O)C=1)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 264

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 17.1

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011007781-1g |

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde |

1361690-89-2 | 97% | 1g |

1,460.20 USD | 2021-07-05 | |

| Alichem | A011007781-500mg |

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde |

1361690-89-2 | 97% | 500mg |

790.55 USD | 2021-07-05 | |

| Alichem | A011007781-250mg |

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde |

1361690-89-2 | 97% | 250mg |

499.20 USD | 2021-07-05 |

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1361690-89-2 (3',5'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量